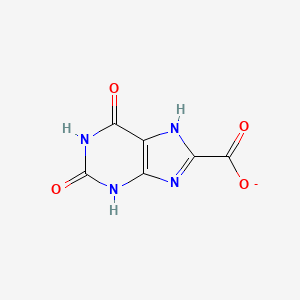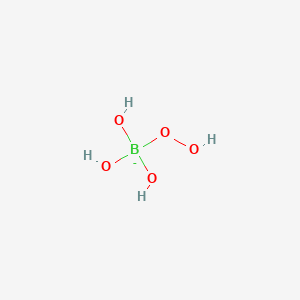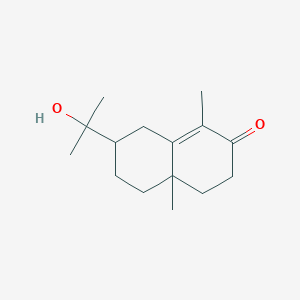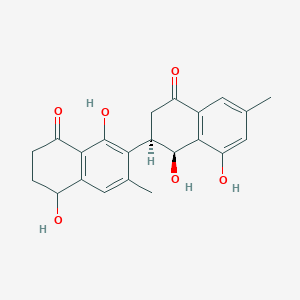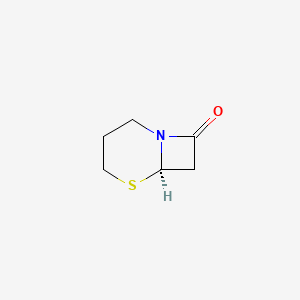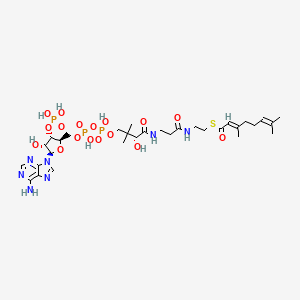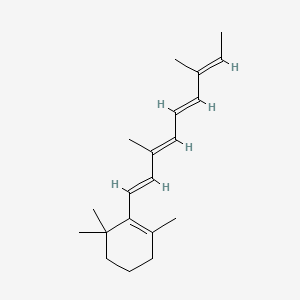
Axerophthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Axerophthene is a diterpene that is cyclohexene substituted by a (1Z,3E,5E,7E)-3,7-dimethylnona-1,3,5,7-tetraen-1-yl group at position 2 and by methyl groups at positions 1,3 and 3. It is the parent hydrocarbon on which Vitamin A and other retinoids are based. It is a diterpene and a polyene.
This compound is a natural product found in Senecio algens with data available.
Aplicaciones Científicas De Investigación
Biological Activity and Metabolism
Axerophthene, also known as the hydrocarbon analog of retinol, has been examined for its biological properties both in vitro and in vivo. Studies have shown that this compound can reverse keratinization caused by retinoid deficiency in tracheal organ culture, with potency comparable to that of retinyl acetate. Furthermore, this compound supported growth in hamsters fed vitamin A-deficient diets, although less effectively than retinyl acetate. Interestingly, this compound was found to be less toxic than retinyl acetate when administered in high doses to rats. In terms of metabolism, this compound caused less deposition of retinyl palmitate in the liver compared to an equivalent dose of retinyl acetate, while a greater level of total retinoid was found in the mammary gland after this compound administration (Newton et al., 1978).
Cancer Prevention
In research focused on mammary carcinogenesis in rats, this compound and retinyl acetate were compared for their ability to prevent cancer induced by 1-methyl-1-nitrosourea. Both retinoids delayed the appearance and reduced the incidence of cancers, with retinyl acetate showing more activity. However, this compound was better tolerated by the rats and allowed normal weight gain when fed in high doses, unlike retinyl acetate (Thompson et al., 1980).
Interaction with Retinol-Binding Protein
Studies on the interaction between this compound and bovine plasma retinol-binding protein (RBP) reveal that this compound, being a retinol analog with a hydrogen atom in place of the hydroxyl end group, fits in the beta-barrel cavity of RBP, assuming the same conformation as vitamin A. This interaction does not cause significant conformational changes in RBP, in contrast to other retinoids like fenretinide and retinoic acid. This finding highlights this compound's unique interaction with RBP, which could be due to the lack of the retinol hydroxyl group (Zanotti et al., 1994).
Propiedades
Número CAS |
6895-29-0 |
|---|---|
Fórmula molecular |
C20H30 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
2-[(1E,3E,5E,7E)-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C20H30/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h7-8,10-11,13-14H,9,12,15H2,1-6H3/b10-8+,14-13+,16-7+,17-11+ |
Clave InChI |
IDMGVRDNZFQORW-JWBAUCAFSA-N |
SMILES isomérico |
C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
SMILES |
CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
SMILES canónico |
CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Sinónimos |
axerophthene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



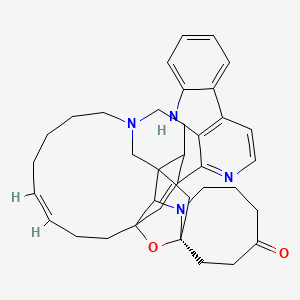
![8-[(E)-4-(4-fluorophenyl)pent-3-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1241609.png)
![dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1241612.png)
